molecular formula C27H22N2O6 B11715266 dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide

dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide

Cat. No.: B11715266
M. Wt: 470.5 g/mol
InChI Key: SHWDCEJAWMZCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide is a complex organic compound with a unique structure that includes an indole ring, a dihydroisoxazole ring, and two benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

    Coupling Reactions: The indole and isoxazole rings are then coupled together using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Benzylation: The final step involves the benzylation of the compound to introduce the benzyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-1,2-oxazole-3,5-dicarboxylate 2-oxide: This compound has a similar structure but with a different isoxazole ring.

    1,3,4-Oxadiazoles: These compounds have a similar heterocyclic structure and are known for their biological activity.

Uniqueness

Dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H22N2O6

Molecular Weight

470.5 g/mol

IUPAC Name

dibenzyl 4-(1H-indol-3-yl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-3,5-dicarboxylate

InChI

InChI=1S/C27H22N2O6/c30-26(33-16-18-9-3-1-4-10-18)24-23(21-15-28-22-14-8-7-13-20(21)22)25(35-29(24)32)27(31)34-17-19-11-5-2-6-12-19/h1-15,23,25,28H,16-17H2

InChI Key

SHWDCEJAWMZCSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2C(C(=[N+](O2)[O-])C(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.